Deferitazole belongs to a class of compounds known as thiazolecarboxylic acids. These compounds are characterized by their ability to form stable complexes with metal ions, particularly iron. The structural modifications in deferitazole enhance its chelation properties, making it effective for therapeutic applications.
The synthesis of deferitazole involves several key steps, typically starting from commercially available precursors. One common method includes the reaction of 2-(hydroxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents to introduce functional groups that enhance its chelation capabilities.
A detailed approach includes:
The synthesis process is optimized for yield and purity, often employing techniques like high-performance liquid chromatography (HPLC) for monitoring the reaction progress and product isolation.
Deferitazole's molecular formula is , and it features a thiazole ring fused with an aromatic system. The molecular structure can be represented as follows:
The three-dimensional conformation allows for optimal spatial arrangement facilitating iron ion coordination, which is crucial for its efficacy as a chelator.
Deferitazole primarily engages in coordination reactions with ferric ions (Fe^3+) through its hydroxyl and nitrogen atoms. The chelation process can be summarized as follows:
This mechanism is critical in clinical settings where managing iron levels is essential for patient health.
The mechanism of action of deferitazole involves several stages:
Studies have shown that deferitazole significantly reduces serum ferritin levels and improves organ function in patients undergoing chronic transfusion therapy.
These properties are critical for understanding its pharmacokinetics and pharmacodynamics in therapeutic applications.
Deferitazole has several important applications:
Deferitazole (CAS# 945635-15-4) is systematically named as (S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid. Its molecular formula is C₁₈H₂₅NO₇S, with an exact mass of 399.1352 Da and a molecular weight of 399.46 g/mol [3] [6]. The structure integrates three key moieties:
Elemental composition analysis confirms:Carbon: 54.12%, Hydrogen: 6.31%, Nitrogen: 3.51%, Oxygen: 28.04%, Sulfur: 8.03% [3]. The SMILES notation (O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O
) and InChIKey (AWHIMFSHNAAMBM-GOSISDBHSA-N
) encode the stereochemistry and connectivity [3] [6].
Table 1: Atomic Composition of Deferitazole
Element | Percentage | Atomic Count |
---|---|---|
Carbon (C) | 54.12% | 18 |
Hydrogen (H) | 6.31% | 25 |
Nitrogen (N) | 3.51% | 1 |
Oxygen (O) | 28.04% | 7 |
Sulfur (S) | 8.03% | 1 |
Deferitazole contains one stereogenic center at the C4 position of the dihydrothiazole ring, adopting exclusively the (S)-configuration [3] [6]. This chirality arises from the tetrahedral carbon bearing four distinct substituents:
The (S)-enantiomer is biologically active, leveraging its three-dimensional structure for optimal iron(III) chelation. Enantiomeric purity is critical: the mirror-image (R)-form would exhibit distinct spatial arrangement of donor atoms (O, N, S), likely reducing iron affinity [1] [4]. No diastereomers are possible due to the single stereocenter, and geometric isomerism is absent as the structure lacks double bonds with restricted rotation. The specified (S)-configuration ensures consistent pharmacodynamics by avoiding racemic mixtures that could form inactive or toxic enantiomers [1] [3].
Publicly available crystallographic data for Deferitazole remains limited, but empirical studies indicate it exists as a solid powder at room temperature [3] [6]. Key solid-state properties include:
Deferitazole is insoluble in water but dissolves in polar aprotic solvents like DMSO (50 mg/mL, 125.17 mM). This solubility profile suggests lattice energy dominated by intermolecular H-bonding and van der Waals forces [3] [6].
To enhance bioavailability and stability, Deferitazole is derivatized into salt forms:1. Deferitazole Sodium (CID 86272907):- Formula: C₁₈H₂₄NNaO₇S- Formed by deprotonation of the carboxylic acid group, yielding a sodium carboxylate [2] [6].2. Deferitazole Magnesium Hydroxide Derivative:- Theoretical complex involving Mg²⁺ and hydroxide counterions; details undisclosed in public literature.
The free acid (C₁₈H₂₅NO₇S) and sodium salt are the primary characterized forms. No crystalline hydrates (e.g., monohydrate) have been documented. The sodium salt likely exhibits higher aqueous solubility than the free acid, aligning with its use in oral formulations [2] [6].
Table 2: Salt Forms of Deferitazole
Form | Molecular Formula | Key Properties |
---|---|---|
Free Acid | C₁₈H₂₅NO₇S | Insoluble in water; stable at –20°C [6] |
Sodium Salt | C₁₈H₂₄NNaO₇S | Enhanced solubility; PubChem CID 86272907 [2] |
Magnesium Derivative | Undisclosed | Theoretical; not experimentally characterized |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7